molecular formula C6H6BrN B3106026 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile CAS No. 156329-61-2

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B3106026
CAS No.: 156329-61-2
M. Wt: 172.02 g/mol
InChI Key: LJILZYCLVKHVJE-UHFFFAOYSA-N
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Description

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile (CAS: 156329-61-2) is a high-value chemical building block belonging to the class of organic building blocks. With a molecular formula of C 6 H 6 BrN and a molecular weight of 172.02 g/mol, this compound features a strained bicyclo[1.1.1]pentane (BCP) scaffold substituted with a bromine atom and a nitrile group, making it a versatile intermediate for various synthetic transformations . The compound is primarily used in scientific research as a key precursor in organic synthesis and medicinal chemistry. The reactive bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce diverse aryl and alkyl groups . Concurrently, the electron-withdrawing nitrile group can be reduced to an amine using agents like lithium aluminum hydride (LiAlH 4 ) or hydrolyzed to a carboxylic acid, offering a pathway to a range of bifunctional BCP derivatives . The bicyclo[1.1.1]pentane core is of significant interest as a bioisostere for para -substituted arenes and tertiary carbons, enabling medicinal chemists to improve the physicochemical properties and metabolic stability of drug candidates by incorporating a three-dimensional, sp 3 -rich scaffold with favorable pharmacokinetic profiles . This chemical is offered with a typical purity of ≥97% and should be stored under appropriate conditions, often requiring cold-chain transportation . Please note that this product is intended for research and development purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-6-1-5(2-6,3-6)4-8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJILZYCLVKHVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile typically involves the bromination of bicyclo[1.1.1]pentane-1-carbonitrile. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carbonitrile with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromobicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobicyclo[111]pentane-1-carbonitrile depends on its specific applicationThese interactions can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[1.1.1]pentane scaffold is versatile, and substitutions at the bridgehead position significantly alter reactivity and applications. Key derivatives include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile 156329-61-2 C₆H₆BrN 172.02 Bromine, nitrile
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate 83249-14-3 C₇H₉BrO₂ 205.05 Bromine, methyl ester
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride 2170371-90-9 C₆H₈N₂·HCl 164.60 (free base) Amine, nitrile, HCl salt
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid N/A C₆H₇BrO₂ 199.03 Bromine, carboxylic acid
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile 2460750-39-2 C₇H₆BrF₂N 222.03 Bromine, nitrile, fluorine

Key Observations :

  • Bromine : Present in all listed compounds, bromine enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki couplings) .
  • Nitrile vs. Ester/Carboxylic Acid : The nitrile group in this compound offers distinct reactivity in click chemistry or nitrile-to-amine transformations, whereas ester or carboxylic acid derivatives are more suited for hydrolysis or peptide coupling .
  • Amine Hydrochloride: The hydrochloride salt of the amino derivative (CAS 2170371-90-9) exhibits enhanced aqueous solubility compared to the free base, making it advantageous for biological assays .

Physicochemical Properties

  • Solubility: The nitrile and ester derivatives are generally lipophilic, while the hydrochloride salt of the amino derivative shows improved water solubility (>50 mg/mL in aqueous buffers) .
  • Stability : Brominated compounds require storage at 2–8°C to prevent degradation, whereas the hydrochloride salt demonstrates higher thermal stability (stable up to 150°C) .
  • Reactivity : The bromine atom in this compound is more reactive toward palladium-catalyzed cross-couplings than the methyl ester or carboxylic acid derivatives, which require harsher conditions .

Q & A

Q. Methodological

  • ¹⁹F NMR : Probes electronic effects in fluorinated analogs (e.g., 3-Fluoro derivatives) through chemical shift anisotropy .
  • Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects of substituents.
  • Computational modeling : DFT calculations (e.g., NBO analysis) quantify hyperconjugative interactions between substituents and the bicyclic core .

How are bicyclo[1.1.1]pentane derivatives integrated into materials science?

Q. Application-Focused

  • Polymer crosslinking : The strained core enhances thermal stability in epoxy resins.
  • Liquid crystals : Derivatives with long alkyl chains exhibit smectic phases due to rigid-rod geometry .
  • MOF linkers : The nitrile group coordinates metal ions (e.g., Zn²⁺) to form porous frameworks .

What challenges arise in scaling up bicyclo[1.1.1]pentane syntheses, and how are they addressed?

Q. Advanced

  • Photochemical scalability : Microreactors with UV-LEDs improve light penetration and reduce side reactions .
  • Purification : Simulated moving bed (SMB) chromatography enhances separation efficiency for polar derivatives.
  • Stability : Brominated derivatives require storage under inert gas (Ar) to prevent decomposition .

How do substituent steric effects impact synthetic accessibility of bicyclo[1.1.1]pentane derivatives?

Advanced
Steric hindrance at bridgehead positions (C1 and C3) limits reaction trajectories. For example:

  • Buchwald-Hartwig aminations : Bulky ligands (e.g., XPhos) are required to couple amines to brominated derivatives.
  • Suzuki-Miyaura couplings : Electron-deficient aryl boronic acids (e.g., p-CF₃) show higher yields due to reduced steric clash .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromobicyclo[1.1.1]pentane-1-carbonitrile

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